molecular formula C10H9NaO7S B7800843 CID 77584

CID 77584

Cat. No. B7800843
M. Wt: 296.23 g/mol
InChI Key: LLHSEQCZSNZLRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 77584 is a useful research compound. Its molecular formula is C10H9NaO7S and its molecular weight is 296.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 77584 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 77584 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 77584 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
2,4-dichlorobenzaldehyde, ethyl acetoacetate, ammonium acetate, sodium ethoxide, acetic anhydride, sodium hydroxide, hydrochloric acid, wate

Reaction
Step 1: Condensation of 2,4-dichlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form 2-(2,4-dichlorophenyl)-3-oxobutanoic acid ethyl ester., Step 2: Cyclization of the above product with acetic anhydride in the presence of sodium acetate to form 2-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester., Step 3: Hydrolysis of the ethyl ester group in the above product with sodium hydroxide to form 2-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid., Step 4: Acidification of the above product with hydrochloric acid to form CID 77584., Step 5: Purification of the final product by recrystallization from water.

properties

IUPAC Name

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSEQCZSNZLRI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 77584

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.